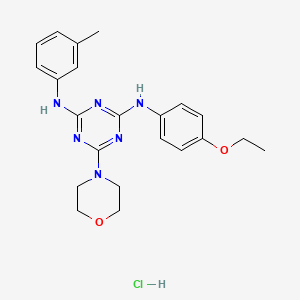

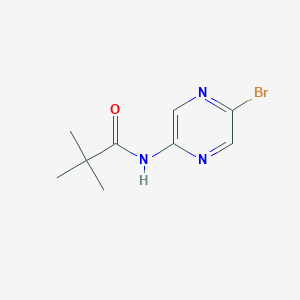

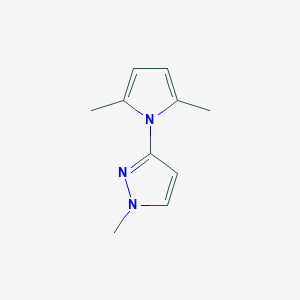

![molecular formula C21H19N3OS B2973253 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-69-8](/img/structure/B2973253.png)

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that contain a pyrrolo[3,2-d]pyrimidine moiety, which is a pyrimidine fused to a pyrrole ring . These compounds are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” would be characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, with phenyl groups attached at the 3 and 7 positions, and an isopropylthio group attached at the 2 position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one”, these properties could be predicted using computational methods or determined experimentally .Scientific Research Applications

Antitubercular Activity

The compound 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been studied for its potential as an antitubercular agent. In research, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains . These findings suggest that the compound could be a valuable addition to the arsenal of drugs used in the fight against tuberculosis.

Antimicrobial Properties

Another important application of this compound is in the development of new antimicrobial agents. Studies have indicated that certain derivatives exhibit antimicrobial activity against pathogens like Pseudomonas aeruginosa, comparable to established antibiotics like streptomycin . This opens up possibilities for its use in treating bacterial infections resistant to conventional treatments.

Synthesis of Carboxylic Acids

The compound serves as a precursor in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. These acids are obtained through Pd-catalyzed carbonylation and have yields ranging from 63% to 71% . The carboxylic acids derived from this process have potential applications in various fields, including pharmaceuticals and organic chemistry.

Antifungal Applications

Derivatives of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have also been evaluated for their antifungal properties. Some derivatives have shown promising results in inhibiting fungal growth, which could lead to new treatments for fungal infections .

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrimidines , “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could be a potential candidate for further studies in medicinal chemistry. Future research could focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Mechanism of Action

Target of Action

The primary target of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the kinase domain of Human HER2 (erbB2) . HER2 is a member of the ErbB family of receptors, which play a crucial role in cell growth and differentiation . Overexpression of HER2 is implicated in many human cancers .

Mode of Action

The compound interacts with the kinase domain of HER2, inhibiting its function . The crystal structure of the kinase domain of HER2 in complex with this compound suggests evidence for an allosteric mechanism of activation . A unique Gly-rich region in HER2 following the α-helix C is responsible for increased conformational flexibility within the active site, which could explain the low intrinsic catalytic activity previously reported for HER2 .

Biochemical Pathways

The inhibition of HER2 by 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects the downstream signaling pathways of the ErbB family . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

Result of Action

The result of the compound’s action is the inhibition of the kinase domain of HER2, leading to the disruption of downstream signaling pathways . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .

properties

IUPAC Name |

3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJBKFJXVQPPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

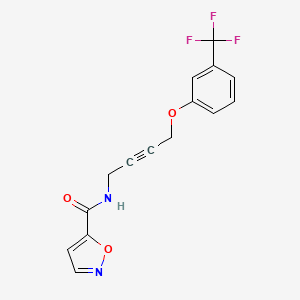

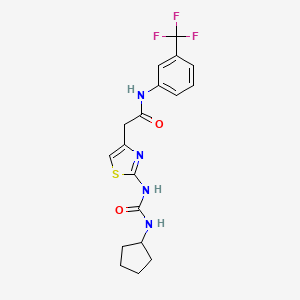

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)

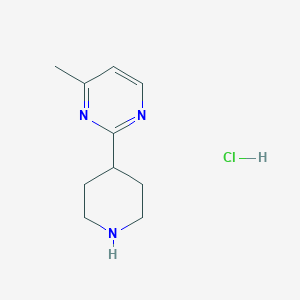

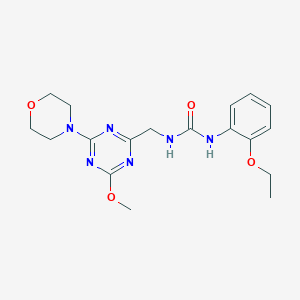

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

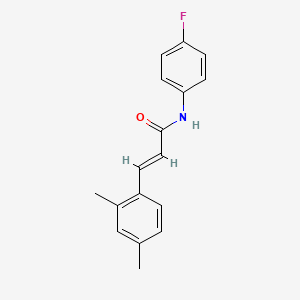

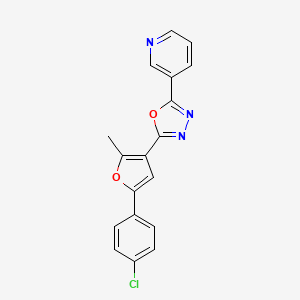

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)